Glyoxalase I inhibitor 7

GLO1 inhibition in vitro enzyme assay myricetin

Standard GLO1 inhibitors suffer from poor cellular penetration or complex synthesis. This benzenesulfonamide azo-compound offers a modular scaffold for rapid SAR exploration. - IC50: 3.65 µM against recombinant human GLO1 - Non-peptidic, non-polyphenolic positive control - Reference lead for 17 analogs (0.39-39.06 µM range) - Validated via NCI database pharmacophore screen

Molecular Formula C17H16N4O3S
Molecular Weight 356.4 g/mol
Cat. No. B12419761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyoxalase I inhibitor 7
Molecular FormulaC17H16N4O3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)O)S(=O)(=O)N
InChIInChI=1S/C17H16N4O3S/c1-10-2-3-11(8-17(10)25(19,23)24)20-21-16-7-6-15(18)13-5-4-12(22)9-14(13)16/h2-9,22H,18H2,1H3,(H2,19,23,24)
InChIKeyYZWDBEYFPIXISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glyoxalase I Inhibitor 7: Benzenesulfonamide GLO1 Inhibitor


Glyoxalase I inhibitor 7 (CAS 2455508-31-1, also designated Compound 6) is a benzenesulfonamide-derived small molecule that functions as a competitive inhibitor of human glyoxalase I (GLO1/Glx-I) [1]. It was identified as a lead compound through a structure-based pharmacophore screen of the NCI database and exhibits an IC₅₀ of 3.65 µM against recombinant human GLO1 in vitro [1]. The compound features a 5‑diazenyl‑2‑methylbenzenesulfonamide moiety linked to a 5‑amino‑2‑naphthalenol core, a scaffold that has served as the basis for systematic structure‑activity relationship (SAR) optimization yielding sub‑micromolar derivatives [1].

1
GLO1 enzyme inhibition studies – competitive inhibitor scaffold for human glyoxalase I in vitro assays
2
SAR lead compound – fully synthetic benzenesulfonamide core suitable for modular analog synthesis
3
Non-glutathione chemotype – small-molecule probe independent of glutathione transport for target engagement studies

Why Glyoxalase I Inhibitor 7 Cannot Be Substituted


GLO1 inhibitors span diverse chemotypes—glutathione analogs, natural polyphenols, and synthetic heterocycles—each with distinct potency, selectivity, and cellular activity profiles [1][2]. Simple potency comparisons (e.g., IC₅₀ values) are insufficient for selection because inhibition mechanisms, off‑target liabilities, and synthetic tractability vary widely across scaffolds. For instance, glutathione‑based inhibitors like S‑p‑bromobenzylglutathione (BBG) exhibit IC₅₀ values in the micromolar range but require prodrug strategies for cellular penetration, while natural product‑derived inhibitors such as methyl‑gerfelin show nanomolar affinity (Kᵢ = 0.23 µM) but possess complex structures that limit analog synthesis [2]. Glyoxalase I inhibitor 7 occupies a distinct chemical space as a fully synthetic benzenesulfonamide azo‑compound, offering a modular scaffold amenable to rapid SAR exploration [1].

Target Fully synthetic benzenesulfonamide azo-scaffold; modular SAR handle
Glutathione analogs May require prodrug strategies for cellular penetration; scaffold-dependent transport and off-target profiles differ
Natural polyphenols Complex structures limit analog synthesis; redox-active interference potential in enzymatic assays may differ
Other synthetic heterocycles Inhibition mechanism and selectivity context may shift; direct activity transfer is not guaranteed

Glyoxalase I Inhibitor 7: Comparative Evidence


GLO1 Inhibition Potency vs. Myricetin

In the same in vitro enzyme inhibition assay, Glyoxalase I inhibitor 7 (Compound 6) demonstrated an IC₅₀ of 3.65 µM against recombinant human GLO1, while the positive control myricetin exhibited an IC₅₀ of 3.38 ± 0.41 µM [1]. The two compounds show comparable potency, positioning Compound 6 as a synthetic alternative to the flavonoid myricetin, which is a known GLO1 inhibitor but with a distinct polyphenolic structure [1].

GLO1 Inhibition vs. Myricetin
Head-to-head
IC₅₀ 3.65 µM vs. 3.38 ± 0.41 µM
Reported comparable potency to myricetin under matched assay conditions
Synthetic non-flavonoid benchmark; assay-matched comparison
GLO1 inhibition in vitro enzyme assay myricetin IC50 comparison

SAR Optimization to Sub-Micromolar Derivatives

Compound 6 served as the lead compound for the design and synthesis of 17 structural analogues (compounds 13–29) [1]. Systematic SAR studies identified compound 26 (IC₅₀ = 0.39 µM) and compound 28 (IC₅₀ = 1.36 µM) as significantly more potent GLO1 inhibitors than the lead [1]. The 9.4‑fold improvement in potency from Compound 6 to compound 26 validates the benzenesulfonamide azo‑scaffold as a productive starting point for further medicinal chemistry optimization [1].

SAR to Sub-µM Derivatives
Reported
Compound 26 IC₅₀ 0.39 µM (~9.4× vs lead)
Supports lead-based SAR expansion and scaffold validation context
Derivative potency reported from same enzymatic assay
structure-activity relationship lead optimization benzenesulfonamide derivatives sub‑micromolar inhibitors

Scaffold Selectivity vs. Glutathione Analogs

Unlike glutathione‑based inhibitors such as S‑p‑bromobenzylglutathione (BBG), which require ester prodrug strategies to achieve cellular uptake, Glyoxalase I inhibitor 7 is a non‑peptidic, fully synthetic small molecule that does not rely on glutathione transport mechanisms [1][2]. While direct cellular permeability data for Compound 6 are not available in the primary literature, its molecular weight (356.4 g/mol) and lipophilic character (cLogP ~2.5 estimated) predict favorable passive membrane diffusion compared to the highly polar glutathione analogs [1].

Scaffold vs. Glutathione Analogs
Class-level inference
MW 356.4; non-peptidic synthetic azo-compound
Predicted permeability differs from glutathione-based inhibitors
No direct cellular permeability data; physicochemical comparison only
glutathione analog S-p-bromobenzylglutathione scaffold comparison cell permeability

Purity and Analytical Characterization

Commercially available Glyoxalase I inhibitor 7 is supplied with a certified purity of ≥98% as determined by HPLC, and vendors provide batch‑specific analytical data including NMR and mass spectrometry [1]. In the original research publication, the compound was fully characterized by ¹H‑NMR, ¹³C‑NMR, and HRMS, confirming structural identity [2]. This level of analytical documentation exceeds that typically available for many literature‑reported GLO1 inhibitors, reducing the risk of experimental variability due to impurity or mis‑identification.

Purity & Characterization
Specification review
≥98% HPLC; ¹H/¹³C NMR, HRMS documented
Supports batch-to-batch reproducibility in follow-up studies
Vendor-provided QC data matches published characterization
purity quality control analytical data reproducibility

Glyoxalase I Inhibitor 7: Key Applications


Lead Compound for SAR Expansion

Glyoxalase I inhibitor 7 is the validated lead from which a series of 1,4‑benzenesulfonamide derivatives were designed and optimized, yielding compounds with sub‑micromolar GLO1 inhibitory activity (e.g., compound 26, IC₅₀ = 0.39 µM) [1]. Laboratories aiming to explore novel GLO1 inhibitors can use Compound 6 as a reference standard for SAR studies, synthesizing analogs via diazo coupling chemistry as described in the original publication [1].

Non-Flavonoid Positive Control for GLO1 Assays

With an IC₅₀ of 3.65 µM, Compound 6 exhibits potency comparable to the flavonoid myricetin (IC₅₀ = 3.38 µM) but represents a distinct benzenesulfonamide chemotype [1]. It can serve as a synthetic, non‑polyphenolic positive control in GLO1 enzymatic assays, particularly when interference from redox‑active flavonoids must be avoided [1].

Potency Benchmark for New GLO1 Inhibitors

Because Compound 6 was used as the reference lead in a systematic SAR campaign that generated 17 analogs with IC₅₀ values ranging from 0.39 µM to 39.06 µM, it provides a well‑documented baseline for assessing the activity of newly synthesized or discovered GLO1 inhibitors [1]. Its potency lies in the low‑micromolar range, making it a suitable comparator for both moderately active and highly optimized compounds [1].

Chemical Probe for Non-Glutathione GLO1 Inhibition

Unlike glutathione‑analog inhibitors (e.g., S‑p‑bromobenzylglutathione) that mimic the enzyme's co‑substrate, Glyoxalase I inhibitor 7 is a non‑peptidic small molecule that likely occupies the active site via zinc coordination and hydrophobic interactions [1][2]. It is therefore appropriate for studies probing alternative binding modes within the GLO1 active site, particularly when peptide‑based inhibitors are unsuitable due to cellular permeability limitations [2].

Application
Selection Property
Validation Focus
Lead compound for SAR expansion
Modular benzenesulfonamide scaffold
Derivative potency and SAR reproducibility
Non-flavonoid positive control
Synthetic non-polyphenolic chemotype
Assay-matched GLO1 inhibition benchmarking
Potency benchmark for new inhibitors
Well-documented IC₅₀ baseline
Comparative activity ranking in GLO1 assays
Probe for non-glutathione binding mode
Non-peptidic small-molecule inhibitor
Target engagement independent of glutathione transport

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